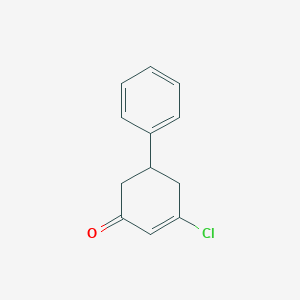

3-氯-5-苯基环己-2-烯-1-酮

描述

The compound 3-Chloro-5-phenylcyclohex-2-en-1-one is a chemical of interest in various research studies due to its potential applications and unique chemical properties. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar cyclohexenone derivatives.

Synthesis Analysis

The synthesis of related cyclohexenone derivatives often involves multi-component reactions or cyclization processes. For instance, one study describes the one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives using ultrasound irradiation, which results in higher yields and shorter reaction times . Another study reports the synthesis of a novel compound, 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one, using techniques such as FT-IR, GC-Mass spectroscopy, and NMR . These methods highlight the versatility and efficiency of modern synthetic approaches for cyclohexenone derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one was determined using single-crystal XRD, revealing a non-planar structure with puckered rings . Similarly, the absolute molecular configuration of another related compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds . These studies demonstrate the importance of molecular structure characterization in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of cyclohexenone derivatives can be inferred from studies on similar compounds. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a related compound resulted in a product with a specific configuration, indicating regioselectivity and the possibility of homoallylic participation in the reaction . This suggests that 3-Chloro-5-phenylcyclohex-2-en-1-one may also undergo specific chemical reactions that are influenced by its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are closely related to their molecular structure. The crystal and molecular structures can influence properties such as solubility, melting point, and reactivity. For example, the crystal structure analysis of a related compound showed a quasi-chair conformation and the formation of a one-dimensional chain structure via intermolecular hydrogen bonding . These structural features can have a significant impact on the compound's physical state and its interactions with other molecules.

科学研究应用

Application in Chromatography

- Summary of the Application: A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in High-Performance Liquid Chromatography (HPLC) under normal-phase, reversed-phase and polar organic mobile phase conditions .

- Methods of Application or Experimental Procedures: The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy. The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .

- Results or Outcomes: The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Application in Medicinal Chemistry

- Summary of the Application: The compound “3-Chloro-5-phenylcyclohex-2-en-1-one” has been used in the synthesis of 3-aminocyclohex-2-en-1-one derivatives, which have been studied as novel antagonists for the chemokine receptor 2 (CXCR2) .

- Methods of Application or Experimental Procedures: The synthesis and structure-activity relationship of 3-aminocyclohex-2-en-1-one derivatives were studied. These derivatives were tested for their ability to inhibit CXCR2 downstream signaling in a Tango assay specific for CXCR2 .

- Results or Outcomes: Thirteen out of 44 derivatives were found to inhibit CXCR2 downstream signaling with IC50 values less than 10 μM. In silico ADMET prediction suggests that all active compounds possess drug-like properties .

Application in Organic Synthesis

- Summary of the Application: The compound “3-Chloro-5-phenylcyclohex-2-en-1-one” has been used in the synthesis of 2-[(benzenesulfonyl)methyl]-3-chloro-5-phenylcyclohex-2-en-1-one . This compound is a useful intermediate in organic synthesis .

- Results or Outcomes: The product, 2-[(benzenesulfonyl)methyl]-3-chloro-5-phenylcyclohex-2-en-1-one, is a useful intermediate in organic synthesis .

属性

IUPAC Name |

3-chloro-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDOEBVFJJPTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399979 | |

| Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-phenylcyclohex-2-en-1-one | |

CAS RN |

51367-64-7 | |

| Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

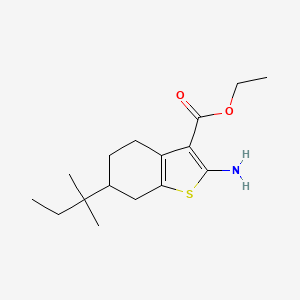

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)

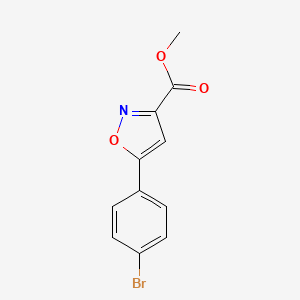

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)

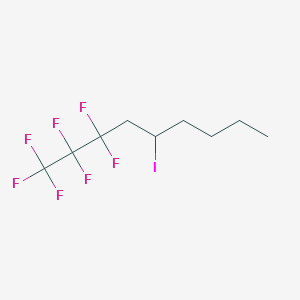

![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)

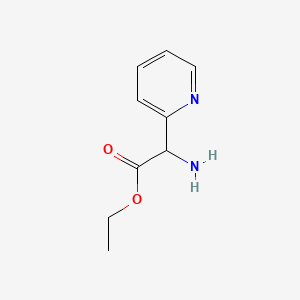

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)